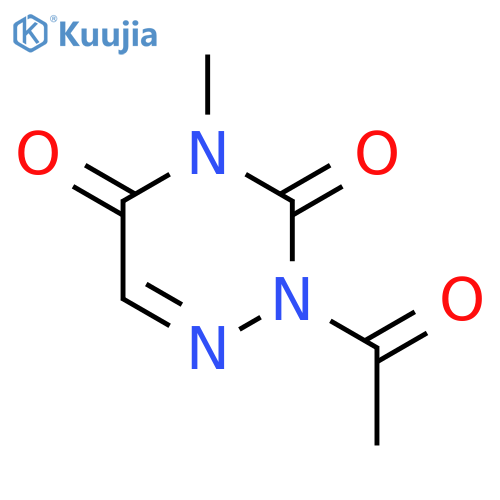Cas no 88512-99-6 (1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI))

1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI) 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI)
- 2-acetyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- 2-acetyl-4-methyl-1,2,4-triazine-3,5-dione
-
計算された属性
- せいみつぶんしりょう: 169.049
- どういたいしつりょう: 169.049
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 密度みつど: 1.44
- ふってん: 246.6°C at 760 mmHg
- フラッシュポイント: 102.9°C
- 屈折率: 1.614
1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM527392-1g |
2-Acetyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione |
88512-99-6 | 97% | 1g |
$*** | 2023-05-29 |
1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI) 関連文献
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI)に関する追加情報
1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI): A Comprehensive Overview
1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI) (CAS No. 88512-99-6) is a versatile compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, also known as ATMD, is characterized by its unique chemical structure and diverse applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI).
Chemical Structure and Properties: 1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI) is a heterocyclic compound with a molecular formula of C7H6N4O2. The molecule features a triazine ring with a dione functional group and substituents including an acetyl group at the 2-position and a methyl group at the 4-position. This specific arrangement of functional groups imparts unique chemical properties to the compound. It is generally stable under standard conditions and exhibits good solubility in polar solvents such as water and ethanol.
Synthesis Methods: The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI) can be achieved through various routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoacetamide with methyl isocyanate in the presence of an acid catalyst can yield the desired product. Another approach involves the condensation of acetylacetone with urea followed by cyclization. These methods are well-documented in the literature and have been optimized to achieve high yields and purity levels.
Biological Activities: Recent studies have highlighted the potential biological activities of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI). Research has shown that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. For example, a study published in the *Journal of Medicinal Chemistry* demonstrated that ATMD effectively inhibited the growth of *Staphylococcus aureus* and *Candida albicans*. Additionally, preliminary investigations suggest that ATMD may have antioxidant properties due to its ability to scavenge free radicals.
Pharmaceutical Applications: The unique chemical structure and biological activities of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI) make it a promising candidate for various pharmaceutical applications. One area of interest is its potential use as an antimicrobial agent in topical formulations for treating skin infections. Another potential application is in the development of antioxidant supplements to support overall health and wellness. Ongoing research is also exploring its efficacy in combination therapies for more complex medical conditions.
Safety and Toxicology: While 1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI) shows promise in various applications, it is essential to consider its safety profile. Extensive toxicological studies are necessary to ensure its safe use in pharmaceutical products. Current data suggest that ATMD has low toxicity at therapeutic concentrations; however, further research is needed to fully understand its long-term effects.
Conclusion: In summary, 1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI) (CAS No. 88512-99-6) is a multifaceted compound with a rich chemical structure and diverse biological activities. Its potential applications in antimicrobial agents and antioxidant supplements make it an exciting area of research for both chemists and pharmaceutical scientists. As ongoing studies continue to uncover new insights into its properties and uses, ATMD is poised to play a significant role in advancing medical treatments and health care solutions.
88512-99-6 (1,2,4-Triazine-3,5(2H,4H)-dione, 2-acetyl-4-methyl- (9CI)) 関連製品
- 84797-37-5(3-{imidazo1,2-apyridin-3-yl}propanoic acid)
- 2138570-15-5(1-chloro-N-[1-(methoxymethyl)cyclopropyl]-N-methylmethanesulfonamide)
- 2138251-42-8(Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-)
- 2445785-16-8(4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride)
- 2229333-58-6(3-methyl-3-4-(2-methylpropyl)phenoxyazetidine)
- 932964-98-2(2-({2-phenylpyrazolo1,5-apyrazin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 1118833-53-6(Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate)
- 2035004-81-8((2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide)
- 1208685-24-8(2-(ethylamino)methylbenzonitrile hydrochloride)
- 2171194-22-0(5-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid)



